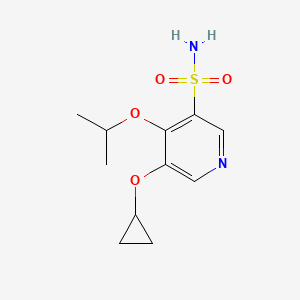
3-(Aminomethyl)-5-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-(methylamino)phenol: is an organic compound that features both amine and hydroxyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(methylamino)phenol typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to form 3-nitrophenol.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminophenol.
Formylation: The amino group is protected, and the phenol is formylated to introduce a formyl group at the desired position.
Reductive Amination: The formyl group is converted to an aminomethyl group through reductive amination.
Methylation: The amino group is methylated to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Acts as an additive in polymer formulations to enhance properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-(methylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in organic synthesis.
Comparaison Avec Des Composés Similaires
- 3-(Aminomethyl)phenol
- 5-(Methylamino)phenol
- 3-(Methylamino)phenol
Comparison:
- 3-(Aminomethyl)-5-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups on the same benzene ring, which provides distinct reactivity and interaction profiles compared to its analogs.
- 3-(Aminomethyl)phenol lacks the methylamino group, resulting in different chemical properties and reactivity.
- 5-(Methylamino)phenol lacks the aminomethyl group, affecting its potential applications and interactions.
- 3-(Methylamino)phenol has only the methylamino group, leading to different biological and chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-2-6(5-9)3-8(11)4-7/h2-4,10-11H,5,9H2,1H3 |
Clé InChI |
ARMSCTOUEGAIEY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC(=C1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)





![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)







